![molecular formula C15H14ClNO4S B2842818 (2-Chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797698-54-4](/img/structure/B2842818.png)
(2-Chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
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Description
(2-Chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known as CP-544326 and has been found to have various biochemical and physiological effects. In
Scientific Research Applications
Urease Inhibitors
Furan chalcone scaffolds, which are similar to the compound , have been explored for their potential as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and inhibiting its activity can be beneficial in treating certain medical conditions .
Antibacterial Activity
Furan derivatives have been studied for their antibacterial activity . They have shown potential against both gram-positive and gram-negative bacteria . However, it’s important to note that not all furan derivatives exhibit this activity .
Antiviral Activity
Furfural derivatives, which include furan compounds, have been researched for their potential antiviral activities . This makes them valuable active ingredients in medicine .
Antioxidant Activity
Furfural derivatives have also been studied for their antioxidant activities . Antioxidants help protect the body’s cells from damage caused by free radicals .
Antitumor Activity
Furan derivatives have been explored for their potential antitumor activities . This research could lead to the development of new cancer treatments .
Fungicides
Furfural derivatives have been researched for their fungicidal properties . This makes them valuable in the development of plant protecting agents .
properties
IUPAC Name |
(2-chlorophenyl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-14-6-2-1-5-13(14)15(18)17-8-12(9-17)22(19,20)10-11-4-3-7-21-11/h1-7,12H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTZRGMBZQKSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone |
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